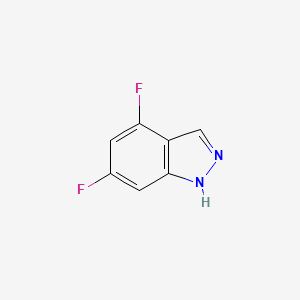

4,6-Difluoro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIBUEIPYSZJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646402 | |

| Record name | 4,6-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-26-3 | |

| Record name | 4,6-Difluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Difluoro-1H-indazole: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 885520-26-3

This in-depth technical guide provides comprehensive information on 4,6-Difluoro-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals involved in drug development, offering a centralized resource for its chemical properties, synthesis, and biological applications.

Core Compound Data

This compound is a substituted indazole with the molecular formula C₇H₄F₂N₂.[1][2] The presence of two fluorine atoms on the benzene ring significantly influences its physicochemical properties and biological activity, making it an attractive scaffold for the design of targeted therapeutics.

| Property | Value | Source |

| CAS Number | 885520-26-3 | [2] |

| Molecular Formula | C₇H₄F₂N₂ | [1][2] |

| Molecular Weight | 154.12 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Purity | Typically ≥98% | [2] |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on the classical reaction of a fluorinated acetophenone with hydrazine.[3]

Experimental Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2',4',6'-trifluoroacetophenone (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagent: Add hydrazine hydrate (2-3 equivalents) to the solution at room temperature.

-

Cyclization: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Applications in Drug Discovery

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of several approved drugs.[4][5] They are particularly prominent as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Inhibition of Kinase Signaling Pathways

Substituted indazoles have been shown to be potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and components of the MAPK/ERK pathway.[6][7] These pathways are critical for tumor angiogenesis and cell proliferation. The indazole scaffold can mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity.[6]

VEGFR-2 Signaling Pathway:

Caption: Inhibition of the VEGFR-2 signaling pathway by indazole derivatives.

Experimental Protocols for Kinase Inhibition Assays

The inhibitory activity of this compound and its derivatives against specific kinases can be evaluated using various in vitro assays.

1. VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits.[8][9][10]

Methodology:

-

Master Mix Preparation: Prepare a master mix containing 1x kinase buffer, ATP, and a suitable substrate (e.g., Poly-(Glu,Tyr 4:1)).

-

Compound Addition: Add serial dilutions of this compound (or a derivative) to the wells of a 96-well plate. Include positive (kinase + substrate, no inhibitor) and negative (substrate only) controls.

-

Enzyme Addition: Add purified recombinant VEGFR-2 kinase to the wells containing the test compound and the positive control.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

-

Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Measure the luminescence using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

2. ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the inhibition of ERK1/2 phosphorylation in a cellular context.[11][12]

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an active MAPK/ERK pathway) and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time. Include a vehicle control and a positive control (e.g., a known MEK inhibitor).

-

Stimulation: Stimulate the cells with a growth factor (e.g., EGF or FGF) to induce ERK1/2 phosphorylation.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2 and assess the inhibitory effect of the compound.

Conclusion

This compound is a valuable building block for the development of novel therapeutic agents, particularly kinase inhibitors. Its unique chemical properties, conferred by the difluoro-substitution pattern, make it a promising scaffold for targeting key signaling pathways involved in cancer and other diseases. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, evaluate, and further develop this compound-based compounds in their drug discovery programs.

References

- 1. This compound | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p44/42 MAPK (Erk1/2) Control Cell Extracts | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Physical Properties of 4,6-Difluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,6-Difluoro-1H-indazole (CAS No: 885520-26-3).[1][2] The strategic placement of two fluorine atoms on the indazole core significantly influences its electronic properties, metabolic stability, and potential for intermolecular interactions, making it a valuable building block in medicinal chemistry and materials science.[3] This document consolidates available data, presents detailed experimental protocols for property determination, and illustrates logical workflows relevant to chemical characterization.

Physicochemical Properties

The physical properties of this compound are summarized below. Data is a combination of experimentally determined values for closely related analogs and computationally predicted values where direct experimental data is unavailable.

| Property | Value | Data Type | Source |

| Molecular Formula | C₇H₄F₂N₂ | - | [1][2] |

| Molecular Weight | 154.12 g/mol | Computed | [1] |

| CAS Number | 885520-26-3 | - | [1][2] |

| Appearance | White to beige crystalline powder | Experimental (General for Indazoles) | [4] |

| Melting Point | 163.2 °C | Experimental (for 4,6-difluoro-3-methyl-1H-indazole) | [5] |

| Boiling Point | No Data Available | - | |

| Solubility | Soluble in DMSO, DMF, Methanol | General Observation (for Indazoles) | [6][7] |

| pKa | 13.21 ± 0.40 | Predicted (for 4-Fluoro-1H-indazole) | [6] |

| LogP (XLogP3) | 1.8 | Computed | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. While a complete spectrum for the specific title compound is not publicly available, data from the closely related 4,6-difluoro-3-methyl-1H-indazole provides a strong reference for expected chemical shifts and coupling constants.[5]

-

¹H NMR: Proton NMR is the initial step for structural analysis, providing information on the chemical environment of hydrogen atoms.[8][9] For the indazole core, one would expect signals in the aromatic region, with splitting patterns dictated by fluorine and adjacent protons.

-

¹³C NMR: Carbon NMR helps identify the number of unique carbon environments.[9] The C-F bonds will result in characteristic splitting of the carbon signals, which is invaluable for confirming the position of the fluorine substituents. DEPT experiments can further distinguish between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is essential. It provides direct information about the chemical environment of the fluorine atoms and can confirm their positions on the aromatic ring through coupling with neighboring protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.[10] The exact mass of this compound is 154.03425446 Da.[1]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[11][12] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[12]

Objective: To determine the temperature range over which the solid phase transitions to the liquid phase.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[13]

-

Capillary tubes (sealed at one end)

-

Sample of this compound (dry, powdered)

-

Spatula and watch glass

Procedure:

-

Sample Preparation: Place a small amount of the dry, powdered compound onto a clean watch glass.

-

Packing the Capillary Tube: Gently press the open end of a capillary tube into the powder until a small amount of the sample (1-2 mm in height) enters the tube.[12]

-

Compacting the Sample: Tap the sealed end of the capillary tube on a hard surface or drop it down a long glass tube to compact the sample tightly at the bottom.[13]

-

Apparatus Setup: Insert the packed capillary tube into the heating block of the melting point apparatus.[14]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate.[13]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Begin heating again at a slow, controlled rate (1-2 °C/min).[13]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[8][15]

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure of this compound.

Apparatus & Materials:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[8]

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

This compound sample

-

Pipettes and filters

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial.[8]

-

Filtration: Filter the solution through a pipette containing a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Tuning and Shimming: The instrument is tuned to the appropriate frequencies (¹H, ¹³C, ¹⁹F), and the magnetic field is shimmed to achieve homogeneity and high resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. The area under each signal is proportional to the number of protons it represents.[16]

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. If needed, run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ carbons.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

2D NMR (Optional): For unambiguous assignment, 2D experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be performed.

-

-

Data Processing: The acquired data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the characterization of a newly synthesized chemical entity like this compound.

Representative Biological Mechanism: Kinase Inhibition

Indazole derivatives are widely explored as kinase inhibitors in drug development. The diagram below illustrates a generalized logical relationship where a compound like this compound could act as an ATP-competitive kinase inhibitor, blocking a downstream signaling pathway.

References

- 1. This compound | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 5,6-Difluoro-1H-indazole | 944898-96-8 | Benchchem [benchchem.com]

- 4. Indazole | 271-44-3 [chemicalbook.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. westlab.com [westlab.com]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the 4,6-Difluoro-1H-indazole Core

For researchers, scientists, and professionals in drug development, understanding the structural and functional nuances of key heterocyclic scaffolds is paramount. Among these, the indazole moiety has emerged as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide focuses on a specific, fluorinated analogue: 4,6-Difluoro-1H-indazole. The introduction of fluorine atoms at the 4 and 6 positions of the indazole ring system significantly modulates the molecule's electronic properties, influencing its binding affinity, metabolic stability, and overall potential as a cornerstone for novel therapeutics. This document provides a comprehensive overview of its chemical structure, synthesis, and its role in the development of targeted therapies, particularly in oncology.

Core Chemical Structure and Properties

This compound is a bicyclic aromatic heterocycle with the molecular formula C₇H₄F₂N₂.[1] The presence of two electron-withdrawing fluorine atoms on the benzene ring impacts the electron density of the entire ring system, which can be a critical factor in its interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂N₂ | PubChem[1] |

| Molecular Weight | 154.12 g/mol | PubChem[1] |

| CAS Number | 885520-26-3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Topological Polar Surface Area | 28.7 Ų | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

Synthesis of the this compound Scaffold

While specific, detailed protocols for the direct synthesis of this compound are not extensively published in readily available literature, its synthesis can be inferred from established methods for substituted indazoles. A general and efficient approach involves the cyclization of appropriately substituted aminophenyl precursors. A Chinese patent highlights the growing importance and research into synthetic methods for 4,6-disubstituted 1H-indazole derivatives for industrial production, noting that such methods can significantly reduce production costs.[2]

Experimental Protocol: A Representative Synthesis of a Substituted Indazole

The following protocol for the synthesis of 4-bromo-6-fluoro-1H-indole, a closely related structure, provides a template for a potential synthetic route to this compound, likely starting from a difluoro-substituted aniline derivative.

Step 1: Formation of the Enamine Intermediate

-

Dissolve 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL).

-

Sequentially add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol).

-

Heat the reaction mixture at 100 °C.

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to yield the crude enamine intermediate.[3]

Step 2: Reductive Cyclization

-

Mix the crude pyrrolidine derivative from the previous step with Raney nickel (suspended in 15 mL of water) in a 1:1 mixture of methanol and tetrahydrofuran (150 mL).

-

Slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol) at 0 °C.

-

Stir the mixture for 5 hours at room temperature.

-

Upon completion, filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate.

-

Combine the filtrates and concentrate to dryness under reduced pressure to afford the final indazole product.[3]

This general strategy, involving the formation of an enamine from a substituted o-toluidine derivative followed by reductive cyclization, is a common and effective method for constructing the indazole ring system.

Biological Significance and Applications in Drug Development

The this compound core is a key building block in the synthesis of potent and selective inhibitors of various protein kinases, which are critical targets in oncology. The fluorine substitutions are not merely passive additions; they actively contribute to the molecule's biological activity. For instance, studies on 1H-indazole-3-amine derivatives have shown that fluorine substituents on an attached phenyl ring are important for anti-proliferative activity against cancer cell lines.[4]

Role as a Kinase Inhibitor Scaffold

Indazole derivatives have been successfully developed as inhibitors of several kinase families, including Pim kinases, Fibroblast Growth Factor Receptors (FGFR), and Tpl2 kinase.[5][6][7] The 1H-indazole-3-amine structure, in particular, is recognized as an effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases.[4]

The following diagram illustrates a generalized workflow for the discovery of kinase inhibitors based on the this compound scaffold.

Inhibition of Immune Checkpoints

More recently, 4,6-disubstituted-1H-indazole derivatives have been investigated as inhibitors of Tryptophan-2,3-dioxygenase (TDO) and Indoleamine-2,3-dioxygenase 1 (IDO1), which are important tumor immune checkpoints.[8] Inhibition of these enzymes can activate T cell-mediated antitumor immune responses.

The following table summarizes the inhibitory activity of selected 4,6-disubstituted-1H-indazole-4-amine derivatives against IDO1 and TDO.

| Compound | IDO1 IC₅₀ (μM) | TDO IC₅₀ (μM) | Reference |

| HT-28 | >50 | 0.62 | [8] |

| HT-30 | >50 | 0.17 | [8] |

| HT-37 | 0.91 | 0.46 | [8] |

This data underscores the potential of the 4,6-disubstituted indazole scaffold in the development of novel immunotherapies.

A Representative Signaling Pathway: Kinase Inhibition

Many derivatives of this compound function by inhibiting protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified, generic kinase signaling cascade that can be targeted by such inhibitors.

Experimental Protocols for Biological Evaluation

The biological activity of compounds derived from the this compound core is typically assessed using a variety of in vitro and in vivo assays.

In Vitro Anti-proliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Protocol:

-

Seed human cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer, HepG2 liver cancer) in 96-well plates and incubate to allow for cell attachment.[4]

-

Treat the cells with various concentrations of the test compound (e.g., derivatives of this compound) and a positive control (e.g., 5-fluorouracil) for a specified period (e.g., 48-72 hours).[4]

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[4]

Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory effect of a compound on a specific kinase.

Protocol:

-

Use a recombinant kinase enzyme (e.g., Pim-1, FGFR1).

-

In a multi-well plate, combine the kinase, a specific substrate peptide, and ATP.

-

Add the test compound at various concentrations.

-

Incubate the reaction mixture to allow for phosphorylation of the substrate.

-

Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay (e.g., LANCE assay) or an antibody-based method (e.g., ELISA).

-

Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity.[5]

Conclusion

This compound represents a strategically important scaffold for the development of novel therapeutics. The difluoro substitution pattern imparts desirable physicochemical properties that can enhance biological activity and pharmacokinetic profiles. Its utility as a core structure for potent kinase inhibitors and emerging immune checkpoint inhibitors highlights its significance in modern drug discovery, particularly in the field of oncology. Further exploration and derivatization of this scaffold are likely to yield a new generation of targeted therapies for a range of diseases.

References

- 1. This compound | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 3. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-Difluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoro-1H-indazole is a fluorinated heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry and materials science. The indazole scaffold, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a well-established pharmacophore found in numerous clinically approved drugs. The strategic placement of fluorine atoms at the 4 and 6 positions can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. These computed properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Weight | 154.12 g/mol | PubChem[1] |

| Molecular Formula | C₇H₄F₂N₂ | PubChem[1] |

| CAS Number | 885520-26-3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)F)F | PubChem[1] |

| InChI | InChI=1S/C7H4F2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 154.03425446 Da | PubChem[1] |

| Monoisotopic Mass | 154.03425446 Da | PubChem[1] |

| Topological Polar Surface Area | 28.7 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Experimental Protocols: Synthesis of 4,6-Disubstituted Indazoles

The synthesis of 4,6-disubstituted 1H-indazoles has been reported as challenging, with fewer available methods compared to other substitution patterns.[2] Below is a representative, multi-step experimental protocol adapted from methodologies for structurally similar compounds, such as 4-bromo-6-fluoro-1H-indazole, which can serve as a logical framework for the synthesis of this compound. The starting material for this specific target would logically be a 3,5-difluoro-2-methylaniline derivative.

Representative Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodologies:

-

Step 1: Nitration of the Starting Material

-

Dissolve the substituted aniline (e.g., 3,5-difluoro-2-methylaniline) in concentrated sulfuric acid at a low temperature (e.g., 0°C).

-

Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Filter, wash with water, and dry the crude product. Purify by recrystallization or column chromatography.

-

-

Step 2: Reductive Cyclization or Diazotization This step is a critical ring-forming reaction. One common method involves diazotization followed by intramolecular cyclization.

-

Dissolve the nitroaniline intermediate from Step 1 in a suitable solvent like acetic acid.

-

Add a reducing agent (e.g., iron powder) and heat the mixture (e.g., to 110°C) to reduce the nitro group to an amine.[3]

-

In a separate flask, prepare a solution of sodium nitrite in water.

-

Cool the reaction mixture containing the newly formed diamine to 0-5°C and slowly add the sodium nitrite solution to form the diazonium salt.

-

The diazonium salt will then cyclize in situ to form the indazole ring. The reaction may require heating after the diazotization step.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude indazole derivative.

-

-

Step 3: Purification

-

The crude this compound can be purified using column chromatography on silica gel, eluting with a solvent system such as ethyl acetate/petroleum ether.

-

Characterize the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

-

Potential Applications and Signaling Pathways

Indazole derivatives are renowned for their wide range of biological activities, particularly as kinase inhibitors in cancer therapy. While the specific biological targets of this compound are not extensively documented, related 4,6-disubstituted indazole derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO).[4] These enzymes are critical immune checkpoints in the tumor microenvironment.

IDO1/TDO Signaling Pathway in Cancer

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. In the context of cancer, tumor cells can overexpress these enzymes to create an immunosuppressive environment.

-

Tryptophan Depletion: The enzymatic activity of IDO1/TDO depletes the local concentration of the essential amino acid tryptophan. This starvation inhibits the proliferation of effector T cells, which are crucial for anti-tumor immunity.

-

Kynurenine Production: The accumulation of kynurenine and its downstream metabolites acts as an immunosuppressive signal. These metabolites can induce the apoptosis (programmed cell death) of effector T cells and promote the differentiation of regulatory T cells (Tregs), which further dampen the anti-tumor immune response.

By inhibiting IDO1 and/or TDO, a 4,6-disubstituted indazole derivative could potentially reverse this immunosuppression, thereby restoring the ability of the immune system to recognize and attack tumor cells.

Caption: Potential inhibition of the IDO1/TDO pathway by indazole derivatives.

Conclusion

This compound is a compound of significant interest for drug discovery and materials science. Its synthesis, while challenging, opens the door to novel derivatives with potentially enhanced biological activities. The exploration of its role as a potential inhibitor of key enzymes in cancer immunology, such as IDO1 and TDO, highlights its promise as a scaffold for the development of next-generation therapeutics. This guide provides the core technical information necessary for researchers to initiate further investigation into this valuable chemical entity.

References

- 1. This compound | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 3. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Solubility of 4,6-Difluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the quantitative solubility of 4,6-Difluoro-1H-indazole is limited. This guide provides a summary of its computed physicochemical properties and outlines a comprehensive, generalized experimental protocol for determining its solubility, a standard procedure for novel compounds in research and development.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂N₂ | PubChem[1] |

| Molecular Weight | 154.12 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| CAS Number | 885520-26-3 | PubChem[1] |

Note: These properties are computationally derived and may differ from experimental values.

The XLogP3 value of 1.8 suggests that this compound has a moderate degree of lipophilicity. This indicates it may exhibit limited solubility in aqueous solutions and potentially better solubility in certain organic solvents. The presence of hydrogen bond donors and acceptors suggests that hydrogen bonding will play a role in its interactions with protic solvents.

Experimental Protocol for Determining Equilibrium Solubility

In the absence of specific data, a standardized method such as the shake-flask method is recommended to determine the equilibrium (thermodynamic) solubility of this compound. This method is considered a gold standard for obtaining accurate solubility data.[2]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a constant temperature to form a saturated solution at equilibrium.

Materials and Equipment:

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), ethanol, methanol, acetonitrile)

-

Analytical balance

-

Scintillation vials or other sealed containers

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)

-

Vortex mixer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[2][3]

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[3]

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Use these standards to generate a calibration curve on the analytical instrument (e.g., HPLC-UV).

-

Analyze the diluted samples of the saturated solution.

-

Determine the concentration of this compound in the samples by comparing their analytical response to the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

The solubility is typically reported in units such as mg/mL, µg/mL, or moles/L (M).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.

References

The Biological Landscape of 4,6-Difluoro-1H-indazole: A Scaffold for Potent Enzyme Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. While direct biological data for 4,6-Difluoro-1H-indazole is limited in publicly available literature, the 4,6-disubstituted indazole framework has emerged as a critical pharmacophore for the development of potent and selective enzyme inhibitors. This technical guide consolidates the available data on the biological activities of key 4,6-disubstituted 1H-indazole derivatives, providing insights into their therapeutic potential, particularly in oncology and immunology. The focus of this guide is to present the quantitative data, experimental methodologies, and relevant signaling pathways associated with these derivatives, thereby offering a valuable resource for researchers engaged in the exploration of this chemical space.

Introduction to the 4,6-Disubstituted-1H-indazole Scaffold

Indazole-containing molecules are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[1] The strategic placement of substituents on the indazole ring can significantly influence the compound's biological profile. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. The 4,6-difluoro substitution pattern has been explored in the context of developing inhibitors for key enzymes involved in cancer and inflammatory diseases. Structure-activity relationship (SAR) analyses have indicated that substitutions at the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in the inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and phosphoinositide 3-kinase delta (PI3Kδ).

Biological Activities of 4,6-Disubstituted-1H-indazole Derivatives

Inhibition of IDO1 and TDO

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[2][3] Overexpression of these enzymes in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites.[2][3] Consequently, inhibitors of IDO1 and TDO are actively being pursued as cancer immunotherapeutic agents.

A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit IDO1 and TDO.[2] One notable compound from this series, compound 35 , demonstrated potent dual inhibitory activity against both enzymes.[2] In enzymatic assays, compound 35 exhibited an IC50 value of 0.74 μM against IDO1 and 2.93 μM against TDO.[2] In cell-based assays, it showed IC50 values of 1.37 μM in HeLa cells for IDO1 and 7.54 μM in A172 cells for TDO.[2] Furthermore, this compound was found to significantly decrease the IFNγ-induced expression of IDO1 in a concentration-dependent manner.[2]

Another study focused on 4,6-disubstituted-1H-indazole-4-amine derivatives as IDO1 and TDO inhibitors.[3] Compounds HT-28 and HT-30 from this series showed excellent selectivity and nanomolar potency against TDO, with IC50 values of 0.62 μM and 0.17 μM, respectively.[3] Compound HT-37 was identified as a dual inhibitor with IC50 values of 0.91 μM for IDO1 and 0.46 μM for TDO.[3] Interestingly, HT-28 also exhibited significant tumoricidal effects on various tumor cell lines.[3]

Inhibition of Nitric Oxide Synthase (NOS)

Fluorinated indazoles have also been investigated as inhibitors of nitric oxide synthase (NOS).[4] While this study did not specifically report on this compound, it highlighted that fluorination of the indazole ring can increase inhibitory potency and selectivity for NOS isoforms.[4] For instance, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole was found to inhibit NOS-I by 63% and NOS-II by 83%.[4] This suggests that the 4,6-difluoro substitution pattern could be a promising strategy for developing selective NOS inhibitors.

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory activities of key 4,6-disubstituted-1H-indazole derivatives.

| Compound | Target | Assay Type | IC50 (μM) | Cell Line | Reference |

| 35 | IDO1 | Enzymatic | 0.74 | - | [2] |

| IDO1 | Cellular | 1.37 | HeLa | [2] | |

| TDO | Enzymatic | 2.93 | - | [2] | |

| TDO | Cellular | 7.54 | A172 | [2] | |

| HT-28 | TDO | Enzymatic | 0.62 | - | [3] |

| HT-30 | TDO | Enzymatic | 0.17 | - | [3] |

| HT-37 | IDO1 | Enzymatic | 0.91 | - | [3] |

| TDO | Enzymatic | 0.46 | - | [3] |

Table 1: In vitro inhibitory activities of 4,6-disubstituted-1H-indazole derivatives against IDO1 and TDO.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of the key experimental methodologies used to evaluate the biological activity of 4,6-disubstituted-1H-indazole derivatives.

IDO1 and TDO Enzymatic Assays

The inhibitory activity of the compounds against IDO1 and TDO was typically determined using a spectrophotometric assay. The general steps are as follows:

-

Enzyme and Substrate Preparation: Recombinant human IDO1 or TDO enzyme is used. The substrate, L-tryptophan, is prepared in a suitable buffer.

-

Reaction Mixture: The reaction mixture contains the enzyme, L-tryptophan, methylene blue, ascorbic acid, and catalase in a phosphate buffer (pH 6.5 for IDO1, pH 7.4 for TDO).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 30 minutes).

-

Termination and Detection: The reaction is stopped by the addition of trichloroacetic acid. The mixture is then centrifuged, and the supernatant is mixed with a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid).

-

Measurement: The absorbance of the resulting colored product (formylkynurenine) is measured at a specific wavelength (e.g., 480 nm).

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular IDO1 and TDO Activity Assays

The inhibitory effect of the compounds on IDO1 and TDO activity in a cellular context is assessed as follows:

-

Cell Culture: Human cancer cell lines that express IDO1 (e.g., HeLa) or TDO (e.g., A172) are cultured under standard conditions.

-

Induction of IDO1 Expression: For IDO1 assays, cells are typically stimulated with interferon-gamma (IFNγ) to induce the expression of the enzyme.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specific duration.

-

Measurement of Kynurenine: The concentration of kynurenine, the product of the IDO1/TDO reaction, in the cell culture supernatant is measured. This is often done using a colorimetric method similar to the enzymatic assay or by HPLC.

-

IC50 Calculation: The cellular IC50 value is determined by plotting the percentage of kynurenine production inhibition against the compound concentration.

Western Blot Analysis for IDO1 Expression

To assess the effect of compounds on IDO1 protein expression, Western blot analysis is performed:

-

Cell Lysis: Cells treated with the compound and IFNγ are lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IDO1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The biological activities of 4,6-disubstituted-1H-indazole derivatives are linked to their modulation of specific signaling pathways.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4,6-Difluoro-1H-indazole Scaffold: A Technical Guide for Drug Discovery Professionals

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous approved drugs. The strategic introduction of fluorine atoms to this core, specifically at the 4 and 6 positions, gives rise to the 4,6-Difluoro-1H-indazole scaffold. This modification can significantly enhance metabolic stability, binding affinity, and cell permeability, making it a highly attractive moiety for the development of novel therapeutics, particularly in the realm of kinase inhibition for oncology. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of the this compound core.

Physicochemical Properties

The fundamental physicochemical properties of the this compound scaffold are summarized in the table below. These properties are crucial for computational modeling, initial screening, and lead optimization efforts.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂N₂ | PubChem[1] |

| Molecular Weight | 154.12 g/mol | PubChem[1] |

| CAS Number | 885520-26-3 | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Synthesis of the this compound Core

While direct, detailed experimental protocols for the synthesis of the parent this compound are not extensively published, a plausible and efficient synthetic route can be devised based on established methods for analogous substituted indazoles. A common and effective strategy involves the diazotization and subsequent cyclization of an appropriately substituted aniline. In this case, 3,5-difluoroaniline serves as a logical starting material.

Proposed Synthetic Workflow

The following diagram illustrates a proposed workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for indazole synthesis. Optimization of specific conditions would be necessary.

Step 1: Diazotization of 3,5-Difluoroaniline

-

Dissolve 3,5-difluoroaniline in a suitable acidic medium, such as a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for approximately 30-60 minutes to ensure complete formation of the diazonium salt intermediate.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite (Na₂SO₃), in water and cool it in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the reducing agent solution. The temperature should be carefully controlled to prevent decomposition.

-

The reduction is typically accompanied by the evolution of nitrogen gas.

Step 3: Cyclization to form the Indazole Ring

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to induce cyclization. The specific temperature and duration will need to be optimized, but temperatures in the range of 80-100 °C are common for this type of reaction.

-

Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Biological Activity and Therapeutic Potential

The this compound scaffold is of significant interest in drug discovery, primarily due to the favorable properties imparted by the fluorine substitutions. Fluorine can enhance binding affinity by participating in hydrogen bonding and other non-covalent interactions, block metabolic sites to improve pharmacokinetic profiles, and modulate the pKa of nearby functional groups.

Kinase Inhibition

The indazole core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[2] Derivatives of the this compound scaffold are being explored as potent inhibitors of various protein kinases implicated in cancer and other diseases.

A series of 1H-indazol-3-amine derivatives have been investigated as inhibitors of FGFR1 and FGFR2. While not a direct 4,6-difluoro analog, the structure-activity relationship (SAR) data from these studies provide valuable insights. For instance, the presence of fluorine at the 6-position of the indazole ring was shown to improve both enzymatic and cellular potency.[3]

Table of FGFR Inhibitory Activity for Fluorinated 1H-Indazol-3-amine Derivatives

| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | KG-1 Cell IC₅₀ (nM) | SNU-16 Cell IC₅₀ (nM) |

| 27a | < 4.1 | 2.0 | 25.3 | 77.4 |

Data extracted from Cui et al.[3]

A recent study identified 5-(3,5-difluorobenzyl)-1H-indazole as a key pharmacophore for dual ALK and ROS1 inhibition.[4] Although the fluorine atoms are on a benzyl substituent rather than directly on the indazole core, this work highlights the potential of difluoro-substituted indazole moieties in targeting these important oncogenic drivers in non-small cell lung cancer (NSCLC).

Table of ALK/ROS1 Inhibitory Activity for a 5-(3,5-difluorobenzyl)-1H-indazole Derivative

| Compound | ALK IC₅₀ (µM) | ROS1 IC₅₀ (µM) | H2228 Cell IC₅₀ (µM) |

| X4 | 0.512 | 0.766 | 0.034 ± 0.002 |

Data extracted from a 2024 study on ALK/ROS1 dual inhibitors.[4]

Other Potential Therapeutic Applications

The broader class of indazole derivatives has demonstrated a wide range of biological activities, suggesting that the this compound scaffold could be a valuable starting point for the development of agents for various therapeutic areas, including:

Signaling Pathways

Derivatives of the this compound scaffold are expected to exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation. As potent kinase inhibitors, they are likely to target ATP-binding sites of various kinases, thereby blocking downstream signaling cascades.

Illustrative Kinase Inhibition Signaling Pathway

The following diagram illustrates the general mechanism by which a kinase inhibitor based on the this compound scaffold could block a signaling pathway, using the ALK/ROS1 pathway as an example.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

In this illustrative pathway, a derivative of this compound acts as a competitive inhibitor at the ATP-binding site of a receptor tyrosine kinase like ALK or ROS1. This prevents the phosphorylation and activation of the kinase, thereby blocking the downstream signaling cascades that promote cancer cell proliferation and survival.

Conclusion

The this compound scaffold represents a privileged structure in modern medicinal chemistry. Its unique electronic properties, conferred by the difluoro substitution pattern, make it an attractive core for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. The synthetic accessibility and the potential for diverse functionalization further enhance its utility in drug discovery programs. Continued exploration of this scaffold is likely to yield novel therapeutic agents for the treatment of cancer and other diseases.

References

- 1. This compound | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Fluorinated Indazoles in Scientific Innovation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged" structure in medicinal chemistry due to its versatile binding properties and wide range of biological activities. The strategic incorporation of fluorine atoms into the indazole core has emerged as a powerful strategy to modulate and enhance its physicochemical and pharmacological properties. The unique attributes of fluorine, including its high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds, can significantly impact a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1] This technical guide provides an in-depth exploration of the burgeoning applications of fluorinated indazoles, with a primary focus on their therapeutic potential in drug discovery and their emerging role in materials science. We will delve into their synthesis, biological activities, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

I. Therapeutic Applications of Fluorinated Indazoles in Drug Discovery

The introduction of fluorine into the indazole nucleus has led to the discovery of potent and selective modulators of various biological targets, spanning a wide array of therapeutic areas.

Kinase Inhibition in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Fluorinated indazoles have demonstrated significant promise as inhibitors of several key oncogenic kinases.

1.1.1. Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. Fluorinated indazoles have been developed as potent FGFR inhibitors.[2]

-

Quantitative Data: FGFR Inhibition

Compound Target Kinase IC50 (nM) Cell Line IC50 (nM) Reference(s) Compound 100 FGFR1 < 4.1 KG1 25.3 ± 4.6 [2] FGFR2 2.0 ± 0.8 SNU16 77.4 ± 6.2 [2] Compound 99 FGFR1 2.9 - 40.5 [3] Compound 98 FGFR1 15.0 - 642.1 [3] | Compound 102 | FGFR1 | 30.2 ± 1.9 | - | - |[2] |

-

Signaling Pathway: FGFR The following diagram illustrates the canonical FGFR signaling cascade, which can be targeted by fluorinated indazole inhibitors.

Caption: FGFR signaling pathway and the point of inhibition by fluorinated indazoles.

1.1.2. Rho-Associated Coiled-Coil Kinase (ROCK) Inhibition

ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in cancer cell migration and invasion.

-

Quantitative Data: ROCK Inhibition

Compound Target Kinase IC50 (nM) Reference(s) Compound 51 (4-fluoroindazole derivative) ROCK1 2500 [4] | Compound 52 (6-fluoroindazole derivative) | ROCK1 | 14 |[4] |

-

Signaling Pathway: ROCK The diagram below depicts the ROCK signaling pathway, a target for anti-metastatic therapies.

Caption: ROCK signaling pathway and the inhibitory action of fluorinated indazoles.

1.1.3. Other Kinase Targets

Fluorinated indazoles have also shown inhibitory activity against other kinases relevant to cancer and inflammatory diseases, including p38 kinase and spleen tyrosine kinase (Syk).[5]

-

Quantitative Data: p38 and Syk Kinase Inhibition

Compound Class Target Kinase IC50 Reference(s) 5-indazole derivatives p38 kinase Potent inhibition [5] | 7-fluoroindazole derivatives | Syk kinase | 10 - 50 nM |[5] |

-

Signaling Pathway: p38 MAPK The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.

Caption: p38 MAPK signaling pathway, a target for anti-inflammatory fluorinated indazoles.

Anti-inflammatory Applications

Inflammation is a complex biological response implicated in numerous diseases. Fluorinated indazoles have been investigated as anti-inflammatory agents through various mechanisms.

-

Quantitative Data: Anti-inflammatory Activity

Compound Target IC50 (µM) Inhibition (%) Reference(s) 6-fluoroindazole scaffold 40 hTRPA1 0.043 98 [1] Indazole derivatives iNOS up to 98.7 - [1] | Indazole derivatives | nNOS | up to 90.0 | - |[1] |

Antiviral Activity

Fluorinated indazoles have shown potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).

-

Quantitative Data: Anti-HIV Activity

Compound Class Activity EC50 Reference(s) 5-fluoroindazole derivatives 17a-b Anti-HIV (NNRTIs) - [1] | Fluorinated indole derivatives 23l-n, 23p | Anti-HIV | 0.0058 - 0.057 nM |[5] |

II. Applications in Materials Science

The unique electronic and photophysical properties of fluorinated indazoles make them attractive candidates for applications in materials science, particularly in the field of organic electronics. The introduction of fluorine can lower the HOMO and LUMO energy levels, facilitating electron injection and enhancing resistance to oxidative degradation.[6] These properties are beneficial for the development of organic light-emitting diodes (OLEDs). The electron-deficient nature of the fluorinated indazole ring can also be used to tune the energy gap of molecules and promote intermolecular interactions such as π-π stacking, which can improve charge carrier mobility.[6]

III. Synthesis of Fluorinated Indazoles

A variety of synthetic methods have been developed to introduce fluorine atoms into the indazole core. A notable and environmentally friendly approach involves the direct C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water.[7] This metal-free method proceeds under mild conditions and demonstrates high regioselectivity and broad substrate scope.[7]

-

Experimental Workflow: C-3 Fluorination of 2H-Indazoles

Caption: General workflow for the synthesis of 3-fluoro-2H-indazoles using NFSI.

IV. Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated indazoles.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated indazole against a target kinase.

Principle: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate light.

Materials:

-

Recombinant purified kinase (e.g., FGFR, ROCK)

-

Kinase-specific peptide substrate

-

ATP

-

Fluorinated indazole test compound

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

DMSO

-

384-well white microplates

Procedure:

-

Prepare serial dilutions of the fluorinated indazole in kinase buffer with a final DMSO concentration not exceeding 1%.

-

In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (DMSO).

-

Add 5 µL of a solution containing the kinase and substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Objective: To evaluate the in vivo anti-inflammatory effect of a fluorinated indazole.

Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The anti-inflammatory effect of the test compound is assessed by its ability to reduce this swelling.

Materials:

-

Wistar rats

-

Lambda carrageenan (1% w/v in saline)

-

Fluorinated indazole test compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer or digital calipers

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the fluorinated indazole test compound or vehicle orally or intraperitoneally at a predetermined dose.

-

After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume or diameter using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

Data Analysis:

-

Calculate the percentage of inhibition of edema for each treatment group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

Compare the results to a standard anti-inflammatory drug (e.g., indomethacin).

Human Liver Microsomal (HLM) Stability Assay

Objective: To assess the metabolic stability of a fluorinated indazole in human liver microsomes.

Principle: The assay measures the rate of disappearance of the test compound when incubated with HLMs and NADPH, providing an in vitro measure of hepatic clearance.

Materials:

-

Pooled human liver microsomes

-

Fluorinated indazole test compound

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and the NADPH regenerating system in phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the fluorinated indazole test compound (e.g., 1 µM final concentration).

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining test compound against time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration).

V. Conclusion and Future Outlook

Fluorinated indazoles represent a highly promising class of compounds with diverse and potent biological activities. Their successful application as kinase inhibitors in oncology underscores the power of fluorine substitution in optimizing drug-like properties. The continued exploration of their potential in treating inflammatory and viral diseases is warranted. Furthermore, the unique electronic characteristics of fluorinated indazoles are paving the way for their use in the development of novel organic electronic materials. Future research in this area will likely focus on the development of more efficient and regioselective fluorination strategies, a deeper understanding of the structure-activity relationships governing their biological effects, and the expansion of their applications in both medicine and materials science. This technical guide serves as a foundational resource for researchers and professionals seeking to harness the potential of this versatile and increasingly important chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 6. ossila.com [ossila.com]

- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Indazole Derivatives

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1] This core structure is present in a multitude of biologically active compounds, demonstrating a remarkable range of pharmacological activities.[2][3] The versatility of the indazole nucleus allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[2]

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[3] This structural characteristic, combined with the ability of the nitrogen atoms to act as hydrogen bond donors and acceptors, makes the indazole scaffold an excellent bioisostere for other aromatic systems like indole, contributing to its frequent success in drug discovery programs. A notable number of indazole-containing drugs have received FDA approval, particularly in the field of oncology, underscoring the clinical significance of this heterocyclic motif.[2][4]

Therapeutic Applications and Biological Activities

Indazole derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation and application in various therapeutic areas.[5] Key activities include:

-

Anticancer: This is the most prominent area of application for indazole derivatives. They have been successfully developed as inhibitors of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[2][4]

-

Anti-inflammatory: Certain indazole-containing compounds have shown potent anti-inflammatory effects.[5]

-

Antibacterial and Antifungal: The indazole scaffold has been incorporated into molecules with significant activity against various bacterial and fungal strains.[5]

-

Anti-HIV: Some indazole derivatives have been investigated for their potential to inhibit HIV replication.[5]

Clinically Approved Indazole-Based Drugs: A Focus on Kinase Inhibition

Several indazole-based drugs have been approved for clinical use, many of which function as protein kinase inhibitors. These drugs have revolutionized the treatment of various cancers by targeting specific signaling pathways involved in tumor progression.

Pazopanib

Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[6] By inhibiting these receptors, Pazopanib blocks tumor angiogenesis and cellular proliferation. It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.

Axitinib

Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[6] Its primary mechanism of action is the inhibition of tumor angiogenesis. Axitinib is used in the treatment of advanced renal cell carcinoma.

Niraparib

Niraparib is a selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[7] These enzymes are involved in DNA repair. In cancers with deficiencies in other DNA repair pathways (such as those with BRCA mutations), inhibition of PARP leads to synthetic lethality and tumor cell death. Niraparib is indicated for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.

Entrectinib

Entrectinib is an inhibitor of tropomyosin receptor kinases (TRKA, TRKB, and TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[8] It is a tumor-agnostic therapy approved for the treatment of solid tumors that have a neurotrophic tyrosine receptor kinase (NTRK) gene fusion and for ROS1-positive non-small cell lung cancer.

Quantitative Data: A Comparative Overview

The following tables summarize key quantitative data for prominent indazole-based kinase inhibitors, providing a basis for comparison of their potency and pharmacokinetic profiles.

Table 1: In Vitro Inhibitory Potency (IC50) of Selected Indazole Derivatives

| Compound | Target Kinase | IC50 (nM) |

| Pazopanib | VEGFR-1 | 10 |

| VEGFR-2 | 30[6] | |

| VEGFR-3 | 47[6] | |

| PDGFR-β | 84[6] | |

| c-Kit | 74[6] | |

| Axitinib | VEGFR-1 | 1.2[6] |

| VEGFR-2 | 0.2[6] | |

| VEGFR-3 | 0.1-0.3[6] | |

| PDGFRβ | 1.6 | |

| c-Kit | 1.7 | |

| Niraparib | PARP-1 | 3.8 |

| PARP-2 | 2.1 | |

| Entrectinib | TRKA | 1.7 |

| TRKB | 0.1 | |

| TRKC | 0.1 | |

| ROS1 | 0.2 | |

| ALK | 1.6 |

Note: IC50 values can vary depending on the specific assay conditions and are presented here for comparative purposes.

Table 2: Pharmacokinetic Properties of Approved Indazole-Based Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Terminal Half-life (h) | Metabolism |

| Pazopanib | 14-39 | >99 | ~31 | Primarily CYP3A4 |

| Axitinib | ~58 | >99 | 2.5-6.1 | Primarily CYP3A4/5, with contributions from CYP1A2, CYP2C19, and UGT1A1 |

| Niraparib | ~73 | ~83 | 36 | Carboxylesterases |

| Entrectinib | ~55 | >99 | ~20 | Primarily CYP3A4 |

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of indazole-based kinase inhibitors stems from their ability to modulate specific intracellular signaling pathways that are often dysregulated in cancer.

VEGFR-2 Signaling Pathway

VEGF receptors are key mediators of angiogenesis. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events through pathways such as PI3K/AKT and RAS/MEK/ERK, which ultimately promote endothelial cell proliferation, migration, and survival.[1][9] Indazole-based inhibitors like Pazopanib and Axitinib bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its activation and blocking downstream signaling.

Caption: VEGFR-2 signaling pathway and points of inhibition by Pazopanib and Axitinib.

PARP-1 Signaling in DNA Repair